

# physical characteristics of 1-(3- iodobenzoyl)piperidin-4-one

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## Compound of Interest

Compound Name: **1-(3-iodobenzoyl)piperidin-4-one**

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## Technical Guide: 1-(3-iodobenzoyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **1-(3-iodobenzoyl)piperidin-4-one**. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related analogs and predictive models to offer a detailed profile. It includes a summary of predicted physicochemical properties, a proposed synthetic protocol, and an analysis of expected spectral data. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

## Chemical Structure and Properties

**1-(3-iodobenzoyl)piperidin-4-one** is a derivative of piperidin-4-one, featuring a 3-iodobenzoyl group attached to the nitrogen atom. The presence of the iodine atom and the carbonyl group significantly influences its chemical reactivity and physical properties, making it a potential building block in the synthesis of novel pharmaceutical agents.

Table 1: Predicted Physicochemical Properties of **1-(3-iodobenzoyl)piperidin-4-one** and a Related Compound

Property	Predicted Value for 1-(3-Iodobenzoyl)piperidin-4-one	Data for Methyl 1-(3-iodobenzoyl)piperidine-4-carboxylate[1]
Molecular Formula	C <sub>12</sub> H <sub>12</sub> INO <sub>2</sub>	C <sub>14</sub> H <sub>16</sub> INO <sub>3</sub>
Molecular Weight	329.13 g/mol	373.19 g/mol
XLogP3	Value not directly available	2.4
Hydrogen Bond Donor Count	0	0
Hydrogen Bond Acceptor Count	2	3
Rotatable Bond Count	2	4
Exact Mass	328.9913 g/mol	373.0175 g/mol
Monoisotopic Mass	328.9913 g/mol	373.0175 g/mol
Topological Polar Surface Area	37.3 Å <sup>2</sup>	46.6 Å <sup>2</sup>
Heavy Atom Count	16	19

Note: Predicted values for the target compound are based on computational models and may differ from experimental values.

## Experimental Protocols

A standard and reliable method for the synthesis of **1-(3-Iodobenzoyl)piperidin-4-one** would involve the acylation of piperidin-4-one with 3-iodobenzoyl chloride. This approach is analogous to the synthesis of other N-acylpiperidines.

## Proposed Synthesis of 1-(3-Iodobenzoyl)piperidin-4-one

This protocol is adapted from established procedures for the synthesis of similar N-benzoylpiperidine derivatives.

Materials:

- Piperidin-4-one hydrochloride

- 3-Iodobenzoyl chloride
- Triethylamine (or another suitable base, e.g., pyridine)
- Dichloromethane (DCM) or a similar aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Preparation of Piperidin-4-one Free Base: To a stirred suspension of piperidin-4-one hydrochloride in dichloromethane, add triethylamine (approximately 2.5 equivalents) at 0 °C (ice bath). Stir the mixture for 30 minutes.
- Acylation Reaction: Slowly add a solution of 3-iodobenzoyl chloride (1 equivalent) in dichloromethane to the reaction mixture at 0 °C.
- Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to yield pure **1-(3-Iodobenzoyl)piperidin-4-one**.

# Logical Workflow for Synthesis



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Caption: Synthetic workflow for **1-(3-iodobenzoyl)piperidin-4-one**.

## Expected Spectral Characteristics

The structural features of **1-(3-iodobenzoyl)piperidin-4-one** suggest the following expected signals in its spectral data.

### <sup>1</sup>H NMR Spectroscopy

- Aromatic Protons: Signals in the aromatic region (typically  $\delta$  7.0-8.5 ppm) corresponding to the four protons on the 3-iodobenzoyl ring. The substitution pattern will lead to a complex splitting pattern.
- Piperidine Protons: Broad signals in the aliphatic region (typically  $\delta$  2.5-4.0 ppm) for the eight protons of the piperidine ring. The protons adjacent to the nitrogen and the carbonyl group will be deshielded and appear at a higher chemical shift.

### <sup>13</sup>C NMR Spectroscopy

- Carbonyl Carbons: Two signals for the carbonyl carbons are expected. The ketone carbonyl (C=O) of the piperidine ring will appear around  $\delta$  200-210 ppm, while the amide carbonyl will be in the range of  $\delta$  165-175 ppm.
- Aromatic Carbons: Six signals in the aromatic region ( $\delta$  120-150 ppm), including the carbon atom attached to the iodine, which will have a characteristic chemical shift.
- Aliphatic Carbons: Signals corresponding to the carbon atoms of the piperidine ring.

## IR Spectroscopy

- C=O Stretching: Two characteristic strong absorption bands for the ketone and amide carbonyl groups, typically in the range of 1650-1750 cm<sup>-1</sup>.
- C-N Stretching: An absorption band for the C-N bond of the amide.
- Aromatic C-H Stretching: Signals above 3000 cm<sup>-1</sup>.
- Aliphatic C-H Stretching: Signals below 3000 cm<sup>-1</sup>.
- C-I Stretching: A weak absorption in the fingerprint region.

## Mass Spectrometry

- Molecular Ion Peak: A prominent molecular ion peak (M<sup>+</sup>) corresponding to the molecular weight of the compound (329.13 g/mol ).
- Isotopic Pattern: The presence of iodine will result in a characteristic isotopic pattern for the molecular ion and iodine-containing fragments.
- Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of the iodo-benzoyl group and cleavage of the piperidine ring.

## Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of **1-(3-Iodobenzoyl)piperidin-4-one**. However, the piperidin-4-one scaffold is a well-known pharmacophore present in a wide range of biologically active molecules, including antiviral, anticancer, and central nervous system active agents. Therefore, this compound could serve as a valuable intermediate for the synthesis of novel therapeutic candidates.

## Conclusion

While direct experimental data for **1-(3-Iodobenzoyl)piperidin-4-one** is scarce, this technical guide provides a robust, data-driven overview based on predictive modeling and the known chemistry of analogous compounds. The proposed synthetic route is based on well-established

chemical transformations, and the expected spectral characteristics provide a solid framework for the identification and characterization of this compound. This guide serves as a foundational resource for researchers interested in utilizing **1-(3-Iodobenzoyl)piperidin-4-one** in their scientific endeavors.

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## References

- 1. Methyl 1-(3-iodobenzoyl)piperidine-4-carboxylate | C14H16INO3 | CID 1346085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical characteristics of 1-(3-iodobenzoyl)piperidin-4-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7815631#physical-characteristics-of-1-3-iodobenzoyl-piperidin-4-one>]

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